Estrone acetate

説明

特性

IUPAC Name |

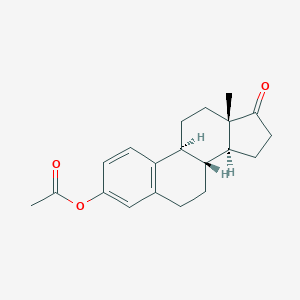

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQTPZDVJHMET-XSYGEPLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009160 |

Source

|

| Record name | Estrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901-93-9 |

Source

|

| Record name | Estrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6USG266B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Yield Optimization of Estrone Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for estrone acetate, a significant compound in pharmaceutical development. It details the semi-synthetic route via the Marker degradation of diosgenin and the total synthesis approach exemplified by the Torgov synthesis. This document focuses on providing actionable data, including comparative yields, detailed experimental protocols, and strategies for process optimization.

Introduction to this compound Synthesis

This compound is a synthetic ester of the natural estrogen, estrone. Its synthesis is a critical process in the production of various hormonal therapies. The core of its synthesis lies in the efficient production of estrone, which is then acetylated. Historically, the semi-synthesis from readily available plant-derived steroids has been a cornerstone of industrial production. However, total synthesis routes offer strategic advantages in terms of substrate availability and stereochemical control. This guide will explore the two most prominent pathways to estrone and the subsequent acetylation to yield this compound.

Semi-Synthesis of Estrone via Marker Degradation

The Marker degradation, developed by Russell Earl Marker, revolutionized the steroid industry by providing an efficient pathway to progesterone and other steroid hormones from diosgenin, a sapogenin found in the Mexican yam (Dioscorea villosa)[1]. This process can be adapted to produce androstenedione, a direct precursor to estrone. A key intermediate in this pathway is 16-dehydropregnenolone acetate (16-DPA)[2][3].

Synthesis Pathway

The conversion of diosgenin to estrone involves several key transformations:

-

Marker Degradation of Diosgenin to 16-DPA: This three-step process involves the opening of the spiroketal side chain of diosgenin, oxidation, and subsequent elimination to form the α,β-unsaturated ketone functionality in 16-DPA[1].

-

Conversion of 16-DPA to Androstenedione: This involves the removal of the side chain at C17.

-

Aromatization of Androstenedione to Estrone: This final step involves the aromatization of the A-ring of the steroid nucleus with the concurrent removal of the C19 methyl group.

Marker Degradation Pathway to Estrone.

Quantitative Data

The following table summarizes the approximate yields for the key stages of the estrone synthesis via the Marker degradation pathway. It is important to note that yields can vary significantly based on the specific reagents and conditions used.

| Reaction Stage | Starting Material | Product | Reported Yield (%) | Reference(s) |

| Marker Degradation | Diosgenin | 16-DPA | >60 | [2] |

| Conversion of 16-DPA to Androstenedione | 16-DPA | Androstenedione | Not specified | |

| Aromatization of A-ring | Androstenedione | Estrone | Not specified |

Experimental Protocols

2.3.1. Marker Degradation of Diosgenin to 16-Dehydropregnenolone Acetate (16-DPA)

-

Step 1: Acetolysis of Diosgenin: Diosgenin is heated with acetic anhydride under pressure to open the spiroketal side chain and form pseudodiosgenin diacetate.

-

Step 2: Oxidation: The pseudodiosgenin diacetate is then oxidized using a chromium trioxide solution in acetic acid. The reaction temperature is maintained below 5-7°C during the addition of the oxidant.

-

Step 3: Hydrolysis and Elimination: The resulting intermediate is refluxed in acetic acid to induce hydrolysis and elimination, yielding 16-DPA. The crude product can be purified by recrystallization from ethanol.

2.3.2. Conversion of 16-DPA to Estrone

Detailed protocols for the industrial conversion of 16-DPA to androstenedione and then to estrone are often proprietary. However, the general transformations involve:

-

Side-chain Cleavage: The acetyl side chain at C17 of 16-DPA is cleaved to a ketone.

-

Aromatization: The A-ring of the resulting androstenedione is aromatized. This can be achieved through various methods, including thermolysis or by using specific enzymatic or chemical reagents that facilitate the removal of the C19 methyl group and subsequent aromatization.

Total Synthesis of Estrone via Torgov Cyclization

The Torgov synthesis, first reported in the 1960s, is a convergent and practical total synthesis of estrone and is suitable for industrial-scale production. The key step is the acid-catalyzed cyclization of a vinyl carbinol with 2-methyl-1,3-cyclopentanedione to construct the steroid backbone.

Synthesis Pathway

The Torgov synthesis can be summarized in the following key steps:

-

Preparation of the Vinyl Carbinol: 6-methoxy-1-tetralone is reacted with vinyl magnesium bromide to form the tertiary allylic alcohol.

-

Condensation and Cyclization: The vinyl carbinol is condensed with 2-methyl-1,3-cyclopentanedione.

-

Acid-Catalyzed Cyclization (Torgov Cyclization): The intermediate undergoes an acid-catalyzed cyclization to form the tetracyclic steroid core.

-

Reduction and Demethylation: A series of reduction and demethylation steps are then carried out to yield estrone.

Torgov Total Synthesis Pathway to Estrone.

Quantitative Data

The following table presents yield data for various steps in modern adaptations of the Torgov synthesis. Asymmetric variations have been developed to produce enantiomerically pure estrone.

| Reaction Stage | Starting Material | Product | Reported Yield (%) | Reference(s) |

| Asymmetric Torgov Cyclization | Diketone Intermediate | Torgov Diene | 87-95 | |

| Reduction of Torgov Diene | Torgov Diene | Estrone Methyl Ether | Not specified | |

| Demethylation | Estrone Methyl Ether | Estrone | Not specified | |

| Radical Cascade Cyclization (Alternative) | Iodovinylcyclopropane | trans, anti, trans Estrane | 12-15 |

Experimental Protocols

3.3.1. Asymmetric Torgov Cyclization

-

Reaction Setup: A solution of the diketone intermediate in a suitable solvent (e.g., toluene) is cooled to a low temperature (e.g., -40°C).

-

Catalyst Addition: A chiral Brønsted acid catalyst, such as a dinitro-substituted disulfonimide, is added.

-

Reaction Progression: The reaction is stirred at low temperature for an extended period (e.g., 24 hours), followed by warming to a slightly higher temperature (e.g., -5°C) for several more days to ensure completion.

-

Workup and Purification: The reaction is quenched, and the product, the Torgov diene, is isolated and purified by chromatography.

3.3.2. Conversion to Estrone

-

Reduction: The Torgov diene is subjected to a two-step reduction procedure to give estrone methyl ether.

-

Demethylation: The methyl ether is cleaved using a reagent such as boron tribromide (BBr₃) to yield enantiopure (+)-estrone.

Acetylation of Estrone to this compound

The final step in the synthesis of this compound is the straightforward acetylation of the phenolic hydroxyl group of estrone.

Synthesis Pathway

This is a single-step conversion.

Acetylation of Estrone.

Quantitative Data

| Reaction Stage | Starting Material | Product | Reagents | Reported Yield (%) | Reference(s) |

| Acetylation | Estrone | This compound | Acetic Anhydride, Pyridine | High |

Experimental Protocol

-

Reaction Setup: Estrone is dissolved in a suitable solvent, such as pyridine, which also acts as a catalyst and acid scavenger.

-

Reagent Addition: Acetic anhydride is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched, and the excess reagents are removed. The crude this compound is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.

Yield Optimization and Industrial Considerations

The optimization of this compound synthesis on an industrial scale focuses on several key areas:

-

Starting Material Sourcing: For the Marker degradation pathway, a stable and high-quality supply of diosgenin-rich yams is crucial. For total synthesis, the cost and availability of the initial building blocks are primary considerations.

-

Process Efficiency: Minimizing the number of steps, reducing reaction times, and simplifying purification procedures are key to improving overall yield and reducing costs. The development of one-pot or telescoped reaction sequences is highly desirable.

-

Catalyst Selection and Optimization: In the Torgov synthesis, the development of highly active and enantioselective catalysts that can be used at low loadings and recycled is a major area of research.

-

Green Chemistry Principles: Replacing hazardous reagents (e.g., chromium-based oxidants in the Marker degradation) with more environmentally benign alternatives is an important consideration for sustainable industrial production.

-

Purification Strategies: Efficient purification methods are critical for achieving the high purity required for pharmaceutical applications. This includes optimizing crystallization conditions and developing efficient chromatographic separation techniques. For large-scale production, continuous processing and multi-stage counter-current extraction are being explored to improve efficiency and reduce waste.

Conclusion

The synthesis of this compound is a well-established process with both semi-synthetic and total synthesis routes being viable for industrial production. The Marker degradation offers a pathway from a natural product, while the Torgov synthesis provides a flexible total synthesis approach. Continuous research into asymmetric catalysis and green chemistry is leading to more efficient and sustainable methods for producing this important pharmaceutical compound. The choice between these pathways depends on a variety of factors, including the cost and availability of starting materials, the desired stereochemical purity, and the scale of production. Optimization of reaction conditions, catalyst performance, and purification techniques remains a key focus for improving the overall efficiency and economic viability of this compound synthesis.

References

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Estrone Acetate

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the molecular mechanism of action of estrone acetate, a synthetic prodrug of the natural estrogen, estrone. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions, signaling cascades, and genomic consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: this compound as an Estrogenic Pro-Drug

This compound is a synthetic ester of estrone, a naturally occurring, albeit weaker, estrogen.[1] Following administration, it undergoes rapid hydrolysis, primarily in the liver, to release estrone.[2] Estrone can then be converted to the more potent estradiol, or it can directly interact with estrogen receptors (ERs) to elicit a biological response.[3][4] Understanding the molecular journey of this compound from administration to gene regulation is crucial for its application in research and therapeutic development.

The Molecular Mechanism of Action

The biological effects of estrone are mediated through its interaction with two principal estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] The downstream effects are a cascade of molecular events, beginning with receptor binding and culminating in the modulation of gene expression.

Ligand Binding and Receptor Activation

Estrone, the active metabolite of this compound, binds to the ligand-binding domain (LBD) of both ERα and ERβ. This binding is a critical first step that initiates the receptor's activity. Estrone is considered a weaker estrogen agonist compared to estradiol, which is reflected in its lower binding affinity for both receptor subtypes.

Upon ligand binding, the estrogen receptor undergoes a significant conformational change. This structural rearrangement, particularly within the LBD, is essential for the subsequent steps in the signaling pathway. The altered conformation facilitates the dissociation of heat shock proteins and promotes the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

Nuclear Translocation and DNA Binding

The activated ER dimer translocates from the cytoplasm into the nucleus. Within the nucleus, the dimer recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction is a hallmark of the direct genomic signaling pathway of estrogens.

Recruitment of Co-regulators and Transcriptional Modulation

Once bound to the ERE, the ER dimer serves as a scaffold for the recruitment of a complex of proteins known as co-activators or co-repressors.

-

Co-activators , such as members of the p160 family (e.g., SRC-1, SRC-2, SRC-3), possess histone acetyltransferase (HAT) activity or recruit other proteins with this function. HATs acetylate histone tails, leading to a more open chromatin structure that is accessible to the transcriptional machinery.

-

Co-repressors , such as NCoR and SMRT, are typically recruited by antagonist-bound receptors and mediate gene silencing by recruiting histone deacetylases (HDACs).

The specific cohort of co-regulators recruited by the estrone-ER complex is cell-type and promoter-specific, which contributes to the tissue-selective effects of estrogens. The assembly of this transcriptional complex ultimately leads to the initiation or suppression of target gene transcription by RNA polymerase II.

Quantitative Data on Receptor Binding

The binding affinity of estrone for ERα and ERβ is a key determinant of its biological potency. The following table summarizes the relative binding affinities (RBAs) of estrone compared to estradiol.

| Ligand | Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference(s) |

| Estrone | ERα | 4 - 10 | |

| Estrone | ERβ | 2 - 3.5 |

Experimental Protocols

To investigate the molecular mechanism of this compound, several key experimental techniques are employed. Detailed protocols for these assays are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Test compound (e.g., estrone)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: a. Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. b. The homogenate is centrifuged to pellet the nuclear fraction. c. The supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.

-

Competitive Binding Reaction: a. Assay tubes are prepared containing a fixed concentration of [³H]-17β-estradiol and increasing concentrations of the unlabeled test compound. b. Rat uterine cytosol is added to each tube. c. The tubes are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: a. Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. b. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

Quantification: a. The HAP pellet is washed, and scintillation fluid is added. b. The amount of bound [³H]-17β-estradiol is quantified using a scintillation counter.

-

Data Analysis: a. A competitive binding curve is generated by plotting the percentage of bound [³H]-17β-estradiol against the log concentration of the test compound. b. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve.

Estrogen-Responsive Reporter Gene Assay

This assay measures the transcriptional activity induced by an estrogenic compound.

Materials:

-

A suitable cell line expressing ER (e.g., MCF-7 or T47D).

-

A reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Test compound (e.g., estrone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: a. Cells are cultured in appropriate media. b. Cells are transfected with the ERE-luciferase reporter plasmid. Stable cell lines expressing the reporter construct can also be used.

-

Treatment: a. Transfected cells are treated with various concentrations of the test compound.

-

Incubation: a. Cells are incubated to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: a. Cells are lysed to release the luciferase enzyme. b. Luciferase assay reagent containing the substrate luciferin is added.

-

Measurement: a. The luminescence produced is measured using a luminometer.

-

Data Analysis: a. The fold induction of luciferase activity relative to a vehicle control is calculated to determine the estrogenic activity of the test compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the estrogen receptor.

Materials:

-

ER-positive cells (e.g., MCF-7).

-

Formaldehyde for cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific to the estrogen receptor.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for library preparation and next-generation sequencing.

Procedure:

-

Cross-linking and Cell Lysis: a. Cells are treated with formaldehyde to cross-link proteins to DNA. b. Cells are lysed to release the nuclei.

-

Chromatin Shearing: a. The chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: a. The sheared chromatin is incubated with an antibody specific to the estrogen receptor. b. Protein A/G magnetic beads are added to capture the antibody-receptor-DNA complexes.

-

Washing and Elution: a. The beads are washed to remove non-specifically bound chromatin. b. The immunoprecipitated complexes are eluted from the beads.

-

Reverse Cross-linking and DNA Purification: a. The cross-links are reversed by heating, and proteins are digested with proteinase K. b. The DNA is purified.

-

Library Preparation and Sequencing: a. The purified DNA fragments are prepared for next-generation sequencing. b. The DNA is sequenced to identify the genomic regions that were bound by the estrogen receptor.

-

Data Analysis: a. The sequencing reads are mapped to the reference genome to identify ER binding sites. b. Peak calling algorithms are used to identify regions of significant enrichment.

Conclusion

The molecular mechanism of this compound is a multi-step process initiated by its conversion to the active metabolite, estrone. Subsequent binding to estrogen receptors triggers a cascade of events including receptor dimerization, nuclear translocation, and the recruitment of co-regulators to modulate the transcription of target genes. The weaker binding affinity of estrone compared to estradiol results in a less potent estrogenic response. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of these molecular events, enabling a deeper understanding of the biological effects of this compound and its potential applications in research and medicine.

References

- 1. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Estrogen - Wikipedia [en.wikipedia.org]

- 4. The Role of Estrone in Feminizing Hormone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Estrone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone acetate is a synthetic ester of the natural estrogen, estrone. It is used in pharmaceutical preparations and scientific research. A thorough understanding of its chemical properties and stability profile is crucial for drug development, formulation, quality control, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the key chemical characteristics of this compound, its stability under various stress conditions, and detailed experimental protocols for its analysis.

Chemical Properties of this compound

This compound is a white to pale yellow solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₃ | [1][2] |

| Molecular Weight | 312.409 g/mol | [1][2] |

| CAS Number | 901-93-9 | [1] |

| Melting Point | 125-127 °C | |

| Boiling Point | 454.2 °C at 760 mmHg | |

| Density | 1.151 g/cm³ | |

| Appearance | White to pale yellow solid | |

| Solubility | Slightly soluble in chloroform and methanol. The parent compound, estrone, is soluble in organic solvents like DMSO and dimethylformamide (approximately 20 mg/mL) and sparingly soluble in aqueous buffers. | |

| Storage | -20°C in a freezer, under an inert atmosphere. |

Stability Data and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific quantitative stability data for this compound is not extensively published in readily available literature, information on its parent compound, estrone, and related steroid acetates provides significant insights into its likely degradation pathways.

General Stability Profile:

-

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield estrone and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Oxidation: The steroid nucleus, particularly the C-ring, can be susceptible to oxidation. Studies on this compound have shown that oxidation can lead to the formation of hydroxylated and other oxidized derivatives.

-

Photodegradation: The parent compound, estrone, is known to undergo photodegradation upon exposure to UV radiation. Therefore, it is highly probable that this compound is also sensitive to light. Photostability testing is crucial to determine the extent of degradation and to identify the appropriate protective packaging.

-

Thermal Degradation: The parent compound, estrone, begins to decompose at 212 °C. This compound is expected to have a similar or slightly lower thermal stability. Thermal stress can lead to the formation of various degradation products.

Recommended Storage Conditions:

Based on its chemical nature, this compound should be stored in well-closed, light-resistant containers at a controlled temperature, typically at -20°C, and under an inert atmosphere to minimize degradation.

Experimental Protocols

Detailed methodologies for determining the key chemical properties and stability of this compound are provided below. These protocols are based on standard pharmacopeial methods and published scientific literature.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ANNEX 1. Chemical and physical data and information on production and use for oestrogens and progestogens used in oral contraceptives, progestogen-only contraceptives and post-menopausal hormonal therapy - Hormonal Contraception and Post-menopausal Hormonal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Estrone Acetate in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of estrone acetate in rodent models. This compound, a synthetic ester of the natural estrogen estrone, is primarily used in hormone replacement therapy. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is critical for evaluating its pharmacological and toxicological profile. This document synthesizes available data on estrogen metabolism to project the metabolic pathway of this compound and outlines the experimental protocols necessary for its in vivo investigation.

Predicted Metabolic Pathway of this compound

Upon administration, this compound is expected to undergo rapid and extensive first-pass metabolism. The primary metabolic pathway involves the hydrolysis of the acetate ester to release the pharmacologically active estrone. This initial conversion is followed by the well-documented metabolic transformations of estrone.

Key Metabolic Steps:

-

Rapid Hydrolysis: Esterases, abundant in the liver and blood, are anticipated to quickly cleave the acetate group from this compound, yielding estrone. Clinical studies with estradiol acetate have shown that the acetate ester is rapidly hydrolyzed upon absorption, with negligible systemic exposure to the esterified form[1]. This process is foundational to the bioactivity of the compound, as estrone is the precursor to the more potent estradiol.

-

Interconversion of Estrone and Estradiol: Estrone (E1) and estradiol (E2) exist in a dynamic equilibrium, readily interconverted by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes found in various tissues, including the liver[2][3]. Estradiol is generally considered the more potent estrogen[4].

-

Hydroxylation: Estrone and estradiol undergo hydroxylation, primarily at the C2 and C4 positions, by cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens such as 2-hydroxyestrone and 4-hydroxyestrone[4]. These metabolites can have their own biological activities.

-

Conjugation (Phase II Metabolism): To increase water solubility and facilitate excretion, estrone, estradiol, and their hydroxylated metabolites are conjugated with sulfate or glucuronic acid. Sulfation, catalyzed by sulfotransferases, leads to the formation of compounds like estrone sulfate (E1S). Glucuronidation, carried out by UDP-glucuronosyltransferases (UGTs), results in glucuronide conjugates. Estrone sulfate is often a major circulating metabolite of administered estrogens.

A diagrammatic representation of this predicted metabolic pathway is provided below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. In vivo studies on the metabolism of estrogens by muscle and adipose tissue of normal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic clearance rates and the interconversion factors of estrone and estradiol-17 beta in the immature and adult female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile and Bioavailability of Estrone Acetate Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of estrone acetate formulations. This compound, a synthetic ester of the natural estrogen estrone, serves as a prodrug to estradiol, the most potent endogenous estrogen. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for the development of effective and safe estrogen-based therapies. This document synthesizes available data on various formulations, details common experimental protocols for their evaluation, and visualizes key biological and experimental pathways.

Introduction to this compound

This compound is rapidly hydrolyzed in the body to estrone, which is then converted to estradiol. This conversion is a key aspect of its mechanism of action, as estradiol is the primary ligand for estrogen receptors (ERs), mediating most of the physiological and pharmacological effects. The acetate esterification is a strategy to improve the stability and modify the pharmacokinetic properties of the parent hormone.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of this compound is largely defined by the rapid in-vivo hydrolysis to estrone and its subsequent metabolism to estradiol and other estrogenic compounds. Systemic exposure to this compound itself is generally not significant. The route of administration significantly influences the bioavailability and subsequent metabolic profile of the active estrogens.

Oral Formulations

Oral administration of estrogen esters like acetate is subject to extensive first-pass metabolism in the gut and liver.[1][2] This leads to a higher ratio of estrone to estradiol in systemic circulation compared to parenteral routes.

Table 1: Pharmacokinetic Parameters of Estradiol and Estrone after Oral Administration of Estradiol Acetate (Single Dose) in Postmenopausal Women

| Parameter | Estradiol (E2) | Estrone (E1) |

| Cmax (pg/mL) | 46.75 | ~187 - 234 |

| Tmax (hr) | Not explicitly stated | Not explicitly stated |

| AUC (pg·hr/mL) | Enhanced by 19% compared to micronized E2 | 4-5 times higher than E2 |

| Half-life (hr) | 21 - 26 | Not explicitly stated |

Data compiled from a study involving a 1.152 mg estradiol acetate tablet, which is equimolar to a 1 mg micronized estradiol tablet.

Intramuscular Formulations

Direct and detailed pharmacokinetic data specifically for intramuscular this compound in humans is limited in publicly available literature.[3][4] However, the principles of intramuscular administration of steroid esters can be inferred from studies on similar compounds like estradiol cypionate and estradiol valerate.[5] Intramuscular injection of an oil-based solution creates a depot from which the ester is slowly released and subsequently absorbed into the systemic circulation. The rate of absorption and duration of action are influenced by the specific ester, the vehicle (e.g., oil solution vs. aqueous suspension), and the injection site.

Upon absorption, this compound would be rapidly cleaved by esterases in the blood and tissues to yield estrone. A study in cattle using intramuscular injection of radioactive estrone in oil showed that peak blood levels of radioactivity were reached at 3 hours post-injection. In humans, intramuscular injections of estradiol esters like estradiol benzoate and valerate result in peak estradiol levels within approximately 2 days. The duration of action for intramuscular estrone is generally shorter than that of longer-chain estradiol esters like cypionate.

Table 2: Comparative Pharmacokinetic Parameters of Intramuscular Estradiol Esters (5 mg single dose in oil) in Women

| Ester | Analyte | Cmax (pg/mL) | Tmax (days) | Duration (days) |

| Estradiol Benzoate | Estradiol (E2) | 940 | 1.8 | 4-5 |

| Estrone (E1) | 343 | 2.4 | ||

| Estradiol Valerate | Estradiol (E2) | 667 | 2.2 | 7-8 |

| Estrone (E1) | 324 | 2.7 | ||

| Estradiol Cypionate | Estradiol (E2) | 338 | 3.9 | ~11 |

| Estrone (E1) | 145 | 5.1 |

This table provides data for estradiol esters as a proxy for the expected behavior of intramuscular this compound, which would be rapidly converted to estrone and estradiol. Data is sourced from a comparative study.

Bioavailability

The bioavailability of this compound is highly dependent on the formulation and route of administration.

-

Oral: Due to the significant first-pass effect, the oral bioavailability of unconjugated estrogens is generally low.

-

Intramuscular: Intramuscular injections are designed to provide 100% bioavailability, bypassing first-pass metabolism and allowing for a sustained release of the drug.

Metabolism and Excretion

This compound is rapidly hydrolyzed by esterases to estrone. Estrone is then reversibly converted to estradiol by 17β-hydroxysteroid dehydrogenase. Both estrone and estradiol can be further metabolized in the liver to various hydroxylated and conjugated metabolites, such as estrone sulfate, which serves as a circulating reservoir. These conjugated metabolites are more water-soluble and are primarily excreted in the urine.

Experimental Protocols

The following sections outline typical methodologies for conducting pharmacokinetic studies of estrogen formulations.

In-Vivo Pharmacokinetic Study Protocol

This protocol describes a general framework for a preclinical or clinical pharmacokinetic study.

5.1.1. Study Design:

-

Animal Models: Ovariectomized female rats or rabbits are commonly used to minimize the influence of endogenous estrogens. For clinical studies, postmenopausal women are the target population.

-

Formulations: this compound formulated for oral (e.g., in suspension or tablet) or intramuscular (e.g., in a sterile oil vehicle like sesame or castor oil) administration.

-

Dosing: A single dose is administered to determine single-dose pharmacokinetics. For multiple-dose studies, the drug is administered at regular intervals until steady-state is achieved.

-

Groups:

-

Control group (vehicle only)

-

Oral this compound group

-

Intramuscular this compound group

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.

5.1.2. Bioanalytical Method:

Plasma concentrations of estrone and estradiol are determined using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Radioimmunoassay (RIA).

Analytical Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity.

5.2.1. Sample Preparation:

-

Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-estrone and ¹³C₃-estradiol) is added to each plasma sample, calibrator, and quality control sample.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Estrogens are extracted from the plasma using an organic solvent such as methyl tert-butyl ether (MTBE).

-

SPE: The plasma sample is passed through a solid-phase extraction cartridge (e.g., C18) which retains the analytes. After washing, the analytes are eluted with an appropriate solvent.

-

-

Derivatization (Optional but common for estrogens): To enhance ionization efficiency and sensitivity, the extracted estrogens are often derivatized, for example, with dansyl chloride.

-

Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

5.2.2. Chromatographic and Mass Spectrometric Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Analytical Methodology: Radioimmunoassay (RIA)

RIA is a traditional and sensitive method for hormone analysis, though it can be subject to cross-reactivity.

5.3.1. Sample Preparation:

-

Extraction: Similar to LC-MS/MS, estrogens are extracted from plasma using an organic solvent.

-

Chromatographic Separation (Optional): To improve specificity, the extract can be subjected to column chromatography to separate estrone and estradiol before the immunoassay.

5.3.2. Immunoassay Procedure:

-

Incubation: The extracted sample is incubated with a specific antibody and a known amount of radiolabeled (e.g., ³H or ¹²⁵I) estrone or estradiol.

-

Competition: The unlabeled estrogen in the sample competes with the radiolabeled estrogen for binding to the limited number of antibody sites.

-

Separation: The antibody-bound (bound fraction) and free (unbound fraction) estrogens are separated (e.g., using charcoal-dextran).

-

Detection: The radioactivity of the bound or free fraction is measured using a scintillation counter.

-

Quantification: A standard curve is generated using known concentrations of the hormone, and the concentration in the unknown samples is determined by interpolation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the estrogen signaling pathway and a typical experimental workflow for a pharmacokinetic study.

Caption: Estrogen signaling pathway from this compound administration.

Caption: A generalized experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound are primarily dictated by its rapid conversion to estrone and subsequently to estradiol. The choice of formulation and route of administration has a profound impact on the bioavailability and the resulting plasma concentrations of active estrogens. While oral formulations are convenient, they are subject to significant first-pass metabolism, leading to a higher estrone-to-estradiol ratio. Intramuscular formulations offer the advantage of bypassing first-pass metabolism and providing sustained release, although specific pharmacokinetic data for intramuscular this compound are not as readily available as for other estradiol esters. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the continued investigation and development of this compound-based therapies. Accurate and sensitive bioanalytical methods, such as LC-MS/MS, are crucial for characterizing the pharmacokinetic profiles of these formulations and ensuring their safe and effective use.

References

- 1. Comparative pharmacokinetics of oestradiol, oestrone, oestrone sulfate and "conjugated oestrogens" after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estriol | 50-27-1 [chemicalbook.com]

- 3. Estrone (medication) [medbox.iiab.me]

- 4. Estrone (medication) - Wikipedia [en.wikipedia.org]

- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Estrone Acetate: A Technical Guide to Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Estrone Acetate and its Metabolism

This compound is a prodrug, meaning it is biologically inactive in its initial form and is metabolized in the body to its active form, estrone.[1] This conversion is primarily mediated by esterase enzymes, which hydrolyze the acetate group from the estrone molecule. Following administration, this compound is rapidly converted to estrone, which can then interact with estrogen receptors.[1]

Estrone itself is one of the three major endogenous estrogens, alongside estradiol and estriol.[2] It is considered a weaker estrogen compared to estradiol.[3] The estrogenic effects of estrone are mediated through its interaction with two main types of estrogen receptors: ERα and ERβ.[3] These receptors are ligand-activated transcription factors that modulate the expression of target genes.

Binding Affinity of Estrone for Estrogen Receptors

While specific binding data for this compound is unavailable, the binding affinity of its active metabolite, estrone, for ERα and ERβ has been characterized. Estrone generally exhibits a lower binding affinity for both receptor subtypes compared to estradiol. One study reported that the relative binding affinities of estrone for human ERα and ERβ were 4.0% and 3.5% of those of estradiol, respectively.

The following table summarizes the available quantitative data for estrone binding to ERα and ERβ. It is important to note that these values should be considered as an indirect measure of the potential activity of this compound following its metabolic conversion.

Table 1: Binding Affinity of Estrone for Estrogen Receptors

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| Estrone | Human ERα | Relative Binding Affinity (RBA) vs. Estradiol | 4.0% | |

| Estrone | Human ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 3.5% |

Note: The table is populated with data for estrone due to the lack of available data for this compound. Researchers are encouraged to perform direct binding assays for this compound to obtain specific values.

Experimental Protocols

To facilitate the direct assessment of this compound's binding affinity, this section provides detailed methodologies for two key experiments: a competitive radioligand binding assay and a uterotrophic assay.

Competitive Radioligand Binding Assay

This in vitro assay is a standard method to determine the binding affinity of a test compound to a receptor by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ protein

-

Radiolabeled estradiol ([³H]-E2)

-

Unlabeled estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and this compound in the assay buffer. Prepare a working solution of [³H]-E2 at a concentration close to its Kd for the respective receptor.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of purified ERα or ERβ protein, and the [³H]-E2.

-

Competition: Add increasing concentrations of either unlabeled estradiol (for the standard curve) or this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-E2 from the free [³H]-E2. This can be achieved by methods such as filtration through glass fiber filters or by using dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Uterotrophic Assay in Rodents

The uterotrophic assay is an in vivo test that measures the estrogenic activity of a substance by assessing its ability to increase the weight of the uterus in immature or ovariectomized female rodents.

Objective: To evaluate the in vivo estrogenic potency of this compound.

Animals: Immature or ovariectomized female rats or mice.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Positive control (e.g., estradiol)

-

Surgical instruments for ovariectomy (if applicable)

-

Analytical balance

Procedure:

-

Animal Preparation: Use either immature female rodents of a specific age or adult female rodents that have been ovariectomized and allowed to recover for a set period to reduce endogenous estrogen levels.

-

Dosing: Administer this compound, the vehicle control, or the positive control to the animals daily for a period of three to seven days. Administration can be via oral gavage or subcutaneous injection.

-

Necropsy: On the day after the final dose, euthanize the animals.

-

Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus may also be blotted to remove luminal fluid before weighing.

-

Data Analysis: Compare the mean uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The potency of this compound can be compared to that of the positive control.

Signaling Pathways and Experimental Workflows

Classical Estrogen Signaling Pathway

Estrogens, including estrone, exert their effects primarily through the classical genomic signaling pathway. This involves the binding of the estrogen to its receptor in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to a physiological response.

Caption: Classical estrogen signaling pathway.

Competitive Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

While direct binding affinity data for this compound with ERα and ERβ is currently lacking in the scientific literature, its role as a prodrug to the active estrogen, estrone, provides a strong basis for understanding its biological effects. The provided binding data for estrone serves as a valuable reference. The detailed experimental protocols in this guide offer a clear path for researchers to generate the specific binding affinity data for this compound, which is crucial for a comprehensive understanding of its pharmacological profile. The visualization of the estrogen signaling pathway and the competitive binding assay workflow further equips researchers with the foundational knowledge required for advancing research in this area. Future studies are warranted to fill the existing data gap and to fully elucidate the comparative binding and activation profiles of this compound and its metabolite, estrone, at both estrogen receptor subtypes.

References

Discovery and synthesis of novel estrone acetate derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Estrone Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives. It is designed to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The content covers detailed experimental protocols, quantitative biological data, and insights into the relevant signaling pathways.

Introduction

Estrone, a naturally occurring estrogen, has served as a versatile scaffold for the development of new therapeutic agents. Modifications to its core structure, particularly after acetylation to this compound, have yielded derivatives with a wide range of biological activities. These modifications primarily target the A, C, and D rings of the steroid nucleus, leading to compounds with potential applications in oncology and other therapeutic areas. This guide focuses on three key classes of recently developed this compound derivatives: C-ring oxidized derivatives, estrone oximes, and arylated derivatives.

Synthesis of Novel this compound Derivatives

C-Ring Oxidized this compound Derivatives

Modifications to the C-ring of the estrone scaffold have been explored to develop new therapeutic agents with antiproliferative properties.[1][2] Key derivatives in this class include 9α-hydroxythis compound and 9α-hydroxy,11β-nitrooxythis compound.[1]

Experimental Protocol: Synthesis of 17-Oxoestra-1,3,5(10)-trien-3-yl Acetate (this compound)

A solution of estrone (540.7 mg, 2 mmol) in THF (10.8 mL) is treated with 4-dimethylaminopyridine (DMAP) (60 mg) and acetic anhydride (Ac₂O) (200 µL). The mixture is stirred for 24 hours at room temperature. The solvent is then evaporated, and the crude product is diluted in dichloromethane (CH₂Cl₂). The organic layer is washed with 10% HCl, a saturated solution of NaHCO₃, and water. After drying over anhydrous Na₂SO₄ and filtration, the solvent is evaporated to yield this compound as a white solid (600 mg, 96% yield).[1]

Experimental Protocol: Synthesis of 9α-Hydroxy,11β-nitrooxythis compound

The synthesis of this derivative involves a 9α-hydroxylation procedure using in situ generated dimethyldioxirane, followed by oxidation of the this compound using ceric ammonium nitrate (CAN).[1]

Estrone Oxime Derivatives

The introduction of an oxime group at the C17 position of the estrone nucleus has been a strategy to develop new anticancer agents. A notable derivative from this class is Δ⁹,¹¹-estrone oxime, which has shown significant cytotoxic effects.

Experimental Protocol: Synthesis of Estrone Oxime Derivatives

Estrone derivatives are reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide in a mixture of ethanol and water under reflux conditions to yield the corresponding 17-oxime derivatives. For the synthesis of Δ⁹,¹¹-estrone oxime, the starting material Δ⁹,¹¹-estrone is subjected to this oximation reaction.

Arylated Estrone Derivatives

The introduction of aryl groups at the C2 and C4 positions of the estrone A-ring via Suzuki-Miyaura cross-coupling reactions has led to the discovery of potent inhibitors of various enzymes.

Experimental Protocol: Synthesis of 2- and 4-Arylestrone Derivatives

The synthesis of 4-arylestrones can be achieved under standard Suzuki-Miyaura conditions. However, the synthesis of 2-aryl and 2,4-diarylestrones requires optimized conditions, often utilizing sterically hindered biaryl ligands such as RuPhos. The general procedure involves the reaction of an iodo-estrone derivative with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

Biological Activity and Data

The novel this compound derivatives discussed herein have been evaluated for various biological activities, primarily for their antiproliferative effects against a range of cancer cell lines.

Antiproliferative Activity

The cytotoxicity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically to determine cell viability. The half-maximal inhibitory concentration (IC₅₀) values are then calculated.

Table 1: Antiproliferative Activity of C-Ring Oxidized this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 9α-Hydroxythis compound | HepaRG | Selective inhibition of growth |

| 9α-Hydroxy,11β-nitrooxythis compound | T47-D | Most cytotoxic |

Table 2: Antiproliferative Activity of Estrone Oxime Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Δ⁹,¹¹-Estrone Oxime | LNCaP | 3.59 |

| 2-Nitroestrone Oxime | MCF-7 | More cytotoxic than parent |

Enzyme Inhibition

Certain arylated estrone derivatives have been identified as potent inhibitors of pancreatic lipase.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

The inhibitory activity against pancreatic lipase is determined by measuring the hydrolysis of a substrate, such as p-nitrophenyl butyrate, to p-nitrophenol. The reaction is monitored spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

Table 3: Pancreatic Lipase Inhibition by 4-Arylestrones

| Compound | Inhibition Range (µM) |

| 4-Arylestrone Derivatives | 0.82 ± 0.01 - 59.7 ± 3.12 |

Signaling Pathways

The biological effects of these novel this compound derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation and hormone regulation.

Estrogen Receptor α (ERα) Signaling

The estrogen receptor α is a primary target for many steroid-based anticancer agents. Its activation can occur through both classical (ERE-dependent) and non-classical (ERE-independent) pathways, leading to the regulation of gene expression involved in cell proliferation.

Caption: Estrogen Receptor α (ERα) Signaling Pathway.

Steroid Sulfatase (STS) Pathway

Steroid sulfatase is a key enzyme in the conversion of inactive steroid sulfates, such as estrone sulfate (E1S), to their active forms. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers.

Caption: Steroid Sulfatase (STS) Pathway.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Pathway

17β-HSD1 catalyzes the conversion of the less potent estrone (E1) to the highly potent estradiol (E2), playing a crucial role in the local production of estrogens in target tissues.

References

Estrone Acetate as a Precursor for other Steroid Hormones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of estrone acetate as a precursor in the synthesis of other critical steroid hormones. Estrone, a key endogenous estrogen, serves as a versatile starting material for the laboratory and industrial production of more potent estrogens like estradiol and ethinylestradiol, as well as estriol. This document details the chemical and enzymatic pathways, provides structured quantitative data, outlines experimental protocols, and visualizes key processes to support research and development in steroid chemistry and hormonal drug development.

Introduction to Estrone and this compound in Steroid Synthesis

Estrone (E1) is one of the three major naturally occurring estrogens in humans, alongside estradiol (E2) and estriol (E3). While possessing weaker estrogenic activity compared to estradiol, its stable chemical structure makes it an excellent precursor for the synthesis of other steroid hormones. This compound, the acetylated form of estrone, is often utilized in synthetic chemistry. The acetate group at the C3 hydroxyl position can serve as a protecting group, preventing unwanted reactions at this site during multi-step syntheses. This group can be readily removed under basic or acidic conditions to yield the free phenol.

Conversion Pathways from this compound

This compound is a versatile starting point for the synthesis of several key steroid hormones. The primary transformations involve the modification of the 17-keto group and, in some cases, the aromatic A-ring.

Synthesis of Estradiol (E2)

The conversion of estrone to estradiol is a fundamental reaction in steroid synthesis, mimicking the natural biosynthetic pathway. This transformation involves the reduction of the 17-keto group to a 17β-hydroxyl group.

Chemical Synthesis: A common method for this reduction is the use of a reducing agent such as sodium borohydride (NaBH₄). The acetate group on this compound must first be cleaved (deprotected) to yield estrone. The subsequent reduction of the 17-ketone produces estradiol.

Enzymatic Conversion: In biological systems, this conversion is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[1] Different isoforms of this enzyme exhibit varying substrate specificities and optimal reaction conditions. For instance, 17β-HSD type 1 primarily catalyzes the reduction of estrone to estradiol, while type 2 favors the reverse oxidation reaction.[2]

Synthesis of Ethinylestradiol (EE2)

Ethinylestradiol is a potent synthetic estrogen widely used in oral contraceptives. Its synthesis from estrone involves the addition of an ethynyl group at the C17 position. This is typically achieved through a nucleophilic addition reaction using acetylene.

Synthesis of Estriol (E3)

Estriol is a major estrogen during pregnancy and is considered a weaker estrogen. Its synthesis from estrone is a multi-step process that involves the introduction of a hydroxyl group at the 16α position.

Conversion to Androgen Precursors

The conversion of estrogens to androgens is a chemically challenging process due to the need to remove the aromaticity of the A-ring and the C19 methyl group. A key reaction in this pathway is the Birch reduction, which can reduce the aromatic A-ring of an estrone derivative to a diene, a crucial step towards the synthesis of androgenic structures.

Quantitative Data on Steroid Hormone Conversions

The efficiency of the conversion of estrone to other steroid hormones is dependent on various factors including the choice of reagents, reaction conditions, and, in the case of enzymatic conversions, the specific enzyme isoform and its environment.

| Conversion | Starting Material | Key Reagents/Enzyme | Solvent(s) | Temperature (°C) | pH | Yield (%) | Reference(s) |

| Estradiol Synthesis | Estrone | Sodium Borohydride | Methanol | Room Temperature | - | ~98 | --INVALID-LINK-- |

| Estrone | 17β-HSD Type 1 | Cell Culture Medium | 37 - 55 | ~5.0 | - | --INVALID-LINK-- | |

| Ethinylestradiol Synthesis | Estrone | Potassium tert-butoxide, Acetylene | Tetrahydrofuran | 5 | - | 92 | --INVALID-LINK-- |

| Estrone | Potassium isobutoxide, Acetylene | Toluene, DMSO | 30 | - | 94 | --INVALID-LINK-- | |

| Estrone | Sodium ethoxide, Acetylene | Acetone | -20 | - | 91 | --INVALID-LINK-- | |

| Estriol Synthesis | Estrone Derivative | N-bromosuccinimide, NaOH, HCl, NaBH₄ | Acetone, Methanol | -15 to RT | - | - | --INVALID-LINK-- |

Table 1: Summary of Chemical Synthesis Conditions and Yields

| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| 17β-HSD Type 1 (Reduction) | Estrone | Estradiol | ~5.0 | 55 | - | - | --INVALID-LINK-- |

| 17β-HSD Type 2 (Oxidation) | Estradiol | Estrone | 8.0 - 10.0 | 37 | - | - | --INVALID-LINK-- |

| 17β-HSD (from C. radicicola) | Androstenedione | Testosterone | 7.0 | - | 24 | 1.8 | --INVALID-LINK-- |

| 17β-HSD (from C. radicicola) | Testosterone | Androstenedione | 10.0 | - | 9.5 | 85 | --INVALID-LINK-- |

Table 2: Kinetic and Optimal Condition Data for 17β-Hydroxysteroid Dehydrogenases

Experimental Protocols

The following sections provide detailed methodologies for key synthetic conversions starting from estrone or this compound.

Protocol for the Synthesis of Estradiol from Estrone

This protocol is adapted from established chemical reduction methods.

Materials:

-

Estrone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

20% aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Suspend 0.4 g of estrone in 20 cc of hot methanol.

-

Add one drop of 20% aqueous NaOH to dissolve the estrone.

-

In a separate container, dissolve 0.15 g of sodium borohydride in 20 cc of methanol.

-

Mix the two solutions and allow the reaction to proceed at room temperature. Hydrogen gas will be evolved. The reaction is complete when gas evolution ceases.

-

Add at least 30 cc of water to the reaction mixture to precipitate the estradiol.

-

Adjust the pH of the suspension to 8.0 with concentrated HCl. It is advisable to cool the mixture during this step.

-

Filter the precipitate and wash with a 1:1 mixture of methanol and water.

-

Dry the resulting solid to obtain estradiol. The expected yield is approximately 98%.

Protocol for the Synthesis of Ethinylestradiol from Estrone

This protocol outlines the ethinylation of estrone to produce ethinylestradiol.

Materials:

-

Estrone

-

Tetrahydrofuran (THF)

-

Potassium tert-butoxide

-

Acetylene gas

-

5% aqueous Hydrochloric Acid (HCl)

-

Ethanol for recrystallization

Procedure:

-

Dissolve 50 g of estrone in 250 ml of tetrahydrofuran.

-

Add 50 g of potassium tert-butoxide to the solution.

-

Maintain the reaction temperature at 5°C and bubble acetylene gas through the stirred solution.

-

Monitor the reaction for completion.

-

Upon completion, neutralize the reaction mixture with a 5% aqueous solution of HCl.

-

Concentrate the solution and add water to precipitate the crude product.

-

Filter the crude product and recrystallize from ethanol.

-

Dry the purified product to obtain ethinylestradiol. The expected yield is approximately 92%.

Deprotection of this compound

The acetate group of this compound can be removed by hydrolysis under acidic or basic conditions.

Basic Hydrolysis (Saponification):

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of a base, for example, sodium hydroxide or potassium carbonate.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the estrone.

-

Filter, wash with water, and dry the product.

Visualization of Pathways and Workflows

Signaling Pathways

The biological effects of the synthesized steroid hormones are mediated through their interaction with specific nuclear receptors, which act as ligand-activated transcription factors.

Caption: Estrogen Receptor Signaling Pathway.

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow

The general workflow for the synthesis and purification of steroid hormones from this compound follows a standard organic chemistry paradigm.

Caption: General Experimental Workflow.

Conclusion

Estrone and its acetate derivative are pivotal precursors in the synthesis of a range of biologically important steroid hormones. The methodologies outlined in this guide, supported by quantitative data and visual aids, provide a solid foundation for researchers and drug development professionals working in the field of steroid chemistry. The versatility of estrone as a starting material, combined with well-established synthetic routes, ensures its continued importance in the production of hormonal therapeutics. Further research into novel catalytic systems and green chemistry approaches may offer even more efficient and sustainable methods for these critical transformations in the future.

References

The Biological Activity of Estrone Acetate Metabolites: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone acetate, a synthetic prodrug of estrone, undergoes rapid in vivo hydrolysis to estrone, which is then subject to a complex metabolic cascade. The resulting metabolites, including hydroxylated, methylated, and conjugated forms, exhibit a wide spectrum of biological activities, primarily mediated through their differential binding to and activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of the biological activities of the principal metabolites of this compound. It includes a detailed summary of their quantitative binding affinities and estrogenic potencies, in-depth descriptions of key experimental protocols for their evaluation, and visual representations of the relevant metabolic and signaling pathways. This information is critical for researchers and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.

Introduction: From this compound to Bioactive Metabolites

This compound is an esterified form of estrone, a naturally occurring, albeit weak, estrogen. As a prodrug, this compound itself is biologically inactive. Its therapeutic and physiological effects are dependent on its conversion to estrone and subsequent metabolites.

Hydrolysis of this compound

Upon administration, this compound is rapidly hydrolyzed to estrone. This conversion is catalyzed by non-specific carboxylesterases present in various tissues, including the liver and intestines.[1][2] These enzymes cleave the acetate group, releasing free estrone into circulation.[3][4]

Metabolism of Estrone

Estrone serves as a substrate for a variety of metabolic enzymes, leading to a diverse array of metabolites. The primary metabolic pathways include:

-

Interconversion with Estradiol: Estrone and estradiol are interconverted by 17β-hydroxysteroid dehydrogenases (17β-HSDs). This is a crucial step as estradiol is a significantly more potent estrogen than estrone.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP1B1, catalyze the hydroxylation of estrone at various positions, most notably at the C2 and C4 positions to form catechol estrogens, and at the C16 position.[5]

-

Methylation: Catechol-O-methyltransferase (COMT) methylates the hydroxyl groups of catechol estrogens to form methoxyestrogens.

-

Conjugation: Estrone and its hydroxylated metabolites can be conjugated with sulfate or glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. These conjugated metabolites are more water-soluble and are readily excreted. Estrone sulfate (E1S) is the most abundant circulating estrogen in postmenopausal women and acts as a reservoir that can be converted back to estrone by steroid sulfatase.

The metabolic fate of estrone is tissue-specific and influenced by genetic polymorphisms in the metabolizing enzymes, leading to variations in the local concentrations and biological effects of its metabolites.

dot

Biological Activity of Estrone Metabolites

The biological activity of estrone metabolites is primarily determined by their affinity for and activation of ERα and ERβ. These receptors function as ligand-activated transcription factors that regulate the expression of a wide range of target genes.

Quantitative Data on Receptor Binding and Potency

The following tables summarize the available quantitative data on the relative binding affinity (RBA) and estrogenic potency of key estrone metabolites. The RBA is expressed as a percentage of the binding of estradiol, which is set at 100%.

Table 1: Relative Binding Affinity (RBA) of Estrone Metabolites for ERα and ERβ

| Metabolite | ERα RBA (%) | ERβ RBA (%) | Notes |

| Estrone (E1) | 4.0 | 3.5 | Preferential binding for ERα over ERβ has been noted. |

| Estradiol (E2) | 100 | 100 | Reference compound with high and equal affinity for both receptors. |

| 2-Hydroxyestrone (2-OHE1) | ~2-5 | ~1-3 | Weak binding affinity. |

| 4-Hydroxyestrone (4-OHE1) | ~10-20 | ~5-15 | Higher affinity than 2-OHE1. |

| 16α-Hydroxyestrone | ~1-5 | ~5-10 | Preferential binding for ERβ has been observed. |

| Estrone-3-Sulfate (E1S) | < 1 | < 1 | Very low to negligible binding affinity. |

| Estrone-3-Glucuronide (E1G) | < 0.001 | 0.0006 | Extremely low binding affinity. |

Table 2: Estrogenic Potency of Estrone Metabolites

| Metabolite | Assay Type | Relative Potency (Estradiol = 100) | Notes |

| Estrone (E1) | Uterotrophic Assay | ~10 | Significantly less potent than estradiol. |

| 2-Hydroxyestrone (2-OHE1) | Reporter Gene Assay | Low/Negligible | Considered a weak estrogen or even anti-estrogenic in some contexts. |

| 4-Hydroxyestrone (4-OHE1) | Uterotrophic Assay | Moderate | More potent than 2-hydroxyestrone. |

| 16α-Hydroxyestrone | Reporter Gene Assay | Moderate | Possesses significant estrogenic activity. |

| Estrone-3-Sulfate (E1S) | Uterotrophic Assay | Very Low | Activity is dependent on conversion to estrone. |

| Estrone-3-Glucuronide (E1G) | Reporter Gene Assay | Extremely Low | Considered biologically inactive. |

Signaling Pathways

Upon ligand binding, ERα and ERβ undergo a conformational change, dimerize, and translocate to the nucleus where they modulate gene expression through several mechanisms:

-

Classical (ERE-Dependent) Pathway: The ligand-ER complex binds directly to estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of transcription.

-

Non-Classical (ERE-Independent) Pathway: The ligand-ER complex can interact with other transcription factors, such as AP-1 and Sp1, that are bound to their respective response elements, thereby indirectly regulating gene expression.

-

Non-Genomic Signaling: A fraction of ERs are located at the plasma membrane and can rapidly activate intracellular signaling cascades, including the MAPK and PI3K pathways, upon estrogen binding.

The specific downstream effects of ER activation are dependent on the ligand, the receptor subtype (ERα or ERβ), and the cellular context. ERα and ERβ can have distinct and sometimes opposing effects on gene expression.

dot

Experimental Protocols

The biological activity of this compound metabolites is assessed using a variety of in vitro and in vivo assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for ERα and ERβ.

Protocol:

-

Preparation of Receptor Source: A source of ERα and ERβ is required, which can be purified recombinant receptors or cytosol preparations from tissues known to express the receptors (e.g., rat uterus).

-